2-iodo-1,3-bis(4-methylphenyl)benzene
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Overview
Description
2-iodo-1,3-bis(4-methylphenyl)benzene is an organic compound with the molecular formula C20H17I. It is a derivative of benzene, where two 4-methylphenyl groups and one iodine atom are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-1,3-bis(4-methylphenyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloroiodobenzene and 4-methylphenylmagnesium bromide.
Grignard Reaction: The 4-methylphenylmagnesium bromide reacts with 2,6-dichloroiodobenzene to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and final product.
Chemical Reactions Analysis
Types of Reactions
2-iodo-1,3-bis(4-methylphenyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acids or ketones.
Scientific Research Applications
2-iodo-1,3-bis(4-methylphenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodo-1,3-bis(4-methylphenyl)benzene involves its interaction with various molecular targets. The iodine atom and the aromatic rings can participate in electrophilic aromatic substitution reactions, where the compound acts as an electrophile. The pathways involved include the formation of a sigma complex, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
2-iodo-1,3-bis(4-methylphenyl)benzene: The compound itself.
1,1’3’,1’‘-Terphenyl,2’-iodo-4,4’'-dimethyl: A similar compound with slight structural variations.
4,4’‘-dimethyl-2’-iodo-m-terphenyl: Another structurally related compound.
Uniqueness
This compound is unique due to the presence of both iodine and two 4-methylphenyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
167500-04-1 |
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Molecular Formula |
C20H17I |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-iodo-1,3-bis(4-methylphenyl)benzene |
InChI |
InChI=1S/C20H17I/c1-14-6-10-16(11-7-14)18-4-3-5-19(20(18)21)17-12-8-15(2)9-13-17/h3-13H,1-2H3 |
InChI Key |
WJZVPEGNZWPGJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)C)I |
Origin of Product |
United States |
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